molecular formula C22H20O4 B15185409 Erybraedin E CAS No. 119269-73-7

Erybraedin E

Cat. No.: B15185409
CAS No.: 119269-73-7
M. Wt: 348.4 g/mol
InChI Key: VAVHXRDWDOYXSV-UHFFFAOYSA-N
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Description

Erybraedin E is a naturally occurring compound belonging to the class of pterocarpans. It is isolated from various species of the genus Erythrina, which are known for their medicinal properties. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Erybraedin E involves several steps, starting from the extraction of the compound from the roots or stem bark of Erythrina species. The extraction process typically involves the use of organic solvents such as methanol or ethanol. The crude extract is then subjected to chromatographic techniques to isolate this compound .

Industrial Production Methods

advancements in synthetic chemistry may pave the way for large-scale production in the future .

Chemical Reactions Analysis

Types of Reactions

Erybraedin E undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .

Major Products Formed

The major products formed from the reactions of this compound include various oxidized and reduced derivatives, which may exhibit different biological activities compared to the parent compound .

Comparison with Similar Compounds

Properties

CAS No.

119269-73-7

Molecular Formula

C22H20O4

Molecular Weight

348.4 g/mol

IUPAC Name

18-(3-methylbut-2-enyl)-7,11,20-trioxapentacyclo[11.7.0.02,10.04,8.014,19]icosa-2(10),3,5,8,14(19),15,17-heptaen-17-ol

InChI

InChI=1S/C22H20O4/c1-12(2)3-4-15-18(23)6-5-14-17-11-25-20-10-19-13(7-8-24-19)9-16(20)22(17)26-21(14)15/h3,5-10,17,22-23H,4,11H2,1-2H3

InChI Key

VAVHXRDWDOYXSV-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C=CC2=C1OC3C2COC4=C3C=C5C=COC5=C4)O)C

Origin of Product

United States

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